molecular formula C6H6Cl2N2 B169366 (3,4-Dichlorophenyl)hydrazine CAS No. 13124-18-0

(3,4-Dichlorophenyl)hydrazine

Cat. No. B169366
CAS RN: 13124-18-0
M. Wt: 177.03 g/mol
InChI Key: YMJSQPNVQRHZDW-UHFFFAOYSA-N
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Description

“(3,4-Dichlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It is used to prepare ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate .


Synthesis Analysis

The synthesis of “(3,4-Dichlorophenyl)hydrazine” involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .


Molecular Structure Analysis

The molecular structure of “(3,4-Dichlorophenyl)hydrazine” is characterized by a molecular weight of 177.03 g/mol and a monoisotopic mass of 175.990799 Da . The compound has a complexity of 110 and a topological polar surface area of 38 Ų .


Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .


Physical And Chemical Properties Analysis

“(3,4-Dichlorophenyl)hydrazine” has a density of 1.5±0.1 g/cm³, a boiling point of 288.3±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 128.2±24.6 °C .

Scientific Research Applications

Application in Synthesis of Heterocyclic Compounds

(3,4-Dichlorophenyl)hydrazine has been used in the synthesis of new heterocyclic compounds with potential biological activity. A study demonstrated its use in preparing pyridazinone derivatives which exhibited antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Reactivity in Photosynthesis

This chemical has shown reactivity in photosynthesis, particularly as an electron donor to the oxidizing side of Photosystem II. It supports light-dependent electron flow in chloroplasts and can restore fluorescence yield of chlorophyll (Heath, 1971).

Use in Detection of Hydrazine

(3,4-Dichlorophenyl)hydrazine has been involved in the development of sensors for detecting hydrazine, a chemical compound with applications in environmental monitoring and bio-imaging in living cells. These sensors are capable of ultrafast and ultrasensitive detection of hydrazine in aqueous solutions (Guo et al., 2020).

Role in Oxidation Processes

Research has also shown its role in oxidation processes, such as supporting rapid oxygen uptake in illuminated chloroplasts, which is inhibited by certain urea derivatives (Mantai & Hind, 1971).

Development of Water Pollutant Sensors

The compound is instrumental in developing sensors for major water pollutants like hydrazine and 4-chlorophenol. These sensors have shown effectiveness in resolving overlapping oxidation signals for these compounds in aqueous solutions (Tahernejad-Javazmi et al., 2018).

Fluorescent Polymer Applications

In the field of materials science, (3,4-Dichlorophenyl)hydrazine has been used in the synthesis of fluorescent polymers for the detection of hydrazine vapor, employing a “turn-on” fluorescence detection method (Thomas & Swager, 2006).

Electrochemical Synthesis

It has also been explored in the electrochemical synthesis of hydrazine, evaluating different strategies for oxidative homocoupling of an ammonia surrogate. This research is significant for industrial chemical and fuel applications (Wang et al., 2020).

Spectrophotometric Determination

Spectrophotometric methods involving (3,4-Dichlorophenyl)hydrazine have been developed for the determination of hydrazine in various samples, including environmental water samples (George, Nagaraja, & Balasubramanian, 2008).

Synthesis of Pharmaceuticals

In pharmaceutical research, it has been used in synthesizing various compounds with potential medicinal properties, including antidepressants and antifungal agents (Braun et al., 1977; Palaska et al., 2001).

Development of Fluorescent Sensors

Finally, fluorescent sensors involving (3,4-Dichlorophenyl)hydrazine have been developed for detecting hydrazine in environmental and biological systems, crucial for monitoring its toxic impact (Zhang et al., 2020).

Safety And Hazards

“(3,4-Dichlorophenyl)hydrazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

(3,4-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJSQPNVQRHZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156978
Record name (3,4-Dichlorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)hydrazine

CAS RN

13124-18-0
Record name (3,4-Dichlorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13124-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dichlorophenyl)hydrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dichlorophenyl)hydrazine
Source EPA DSSTox
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Record name (3,4-dichlorophenyl)hydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
E Hernández-Vázquez, S Salgado-Barrera… - Bioorganic & Medicinal …, 2016 - Elsevier
Herein, the design and synthesis of 10 novel N′-arylidene pyrazole-3-carbohydrazides are described. Compounds were pretended to act as dual agents against diabetes and …
Number of citations: 32 www.sciencedirect.com
VK Rao, BS Chhikara, R Tiwari, AN Shirazi… - Bioorganic & medicinal …, 2012 - Elsevier
A number of 2-substituted tetrahydroindazolones were synthesized by three-component condensation reaction of 1,3-diketones, substituted hydrazines, benzaldehydes, and Yb(OTf) 3 …
Number of citations: 21 www.sciencedirect.com
J Matysiak - Mini reviews in medicinal chemistry, 2015 - ingentaconnect.com
The chemistry of 1,3,4-thiadiazoles is very well known. A universal and commonly used method of the synthesis of different 2,5-disubstituted 1,3,4-thiadiazoles includes the cyclization of …
Number of citations: 78 www.ingentaconnect.com
A Ameryckx, L Thabault, L Pochet, S Leimanis… - European Journal of …, 2018 - Elsevier
The bacterial cell wall and the enzymes involved in peptidoglycan synthesis are privileged targets for the development of novel antibacterial agents. In this work, a series of 1-(2-…
Number of citations: 21 www.sciencedirect.com
H Huang, Y Yu, Z Gao, Y Zhang, C Li… - Journal of Medicinal …, 2012 - ACS Publications
LBVS of 12480 in-house compounds, followed by HTRF assay, resulted in one nonsteroidal compound (11) with antagonistic activity against FXR (69.01 ± 11.75 μM). On the basis of 11…
Number of citations: 68 pubs.acs.org
M Mansha, N Ullah, K Alhooshani - Zeitschrift für Naturforschung B, 2016 - degruyter.com
A series of new substituted pyrazoles 2–12 have been synthesized. The synthesized compounds are structural analogues of GGT1-DU40 1, a highly potent and selective inhibitor of …
Number of citations: 2 www.degruyter.com
AM Gilbert, A Failli, J Shumsky, Y Yang… - Journal of medicinal …, 2006 - ACS Publications
A series of pyrazolidine-3,5-dione and 5-hydroxy-1H-pyrazol-3(2H)-one inhibitors of Escherichia coli UDP-N-acetylenolpyruvyl glucosamine reductase (MurB) has been prepared. The 5…
Number of citations: 119 pubs.acs.org
JL Díaz, M García, A Torrens… - Journal of Medicinal …, 2020 - ACS Publications
The synthesis and pharmacological activity of a new series of pyrazoles that led to the identification of 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)…
Number of citations: 10 pubs.acs.org
JL Díaz, R Cuberes, J Berrocal… - Journal of medicinal …, 2012 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-arylpyrazoles as potent σ 1 receptor (σ 1 R) antagonists are reported. The new compounds were evaluated in vitro in …
Number of citations: 137 pubs.acs.org
F Rahim, M Taha, N Iqbal, S Hayat, F Qureshi… - Journal of Molecular …, 2020 - Elsevier
A new series of isatin based thiosemicarbazide derivatives 1–15 were synthesized and characterized by 1 H NMR, 13 C NMR and HR-EIMS. The synthetic derivatives were evaluated …
Number of citations: 24 www.sciencedirect.com

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